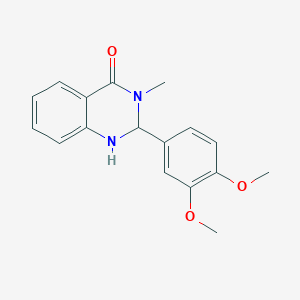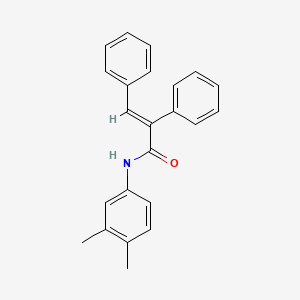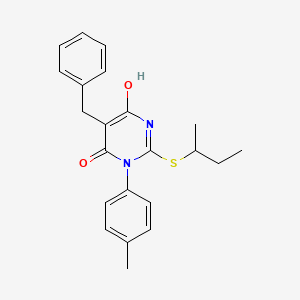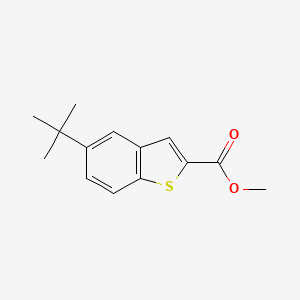
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission in the central nervous system. DMQX has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to its glycine-binding site, thereby preventing the activation of the receptor by glutamate. This results in the inhibition of excitatory synaptic transmission and the modulation of neuronal activity in the brain.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been demonstrated to reduce the release of neurotransmitters such as glutamate, dopamine, and serotonin, as well as to modulate the activity of ion channels and voltage-gated calcium channels.
实验室实验的优点和局限性
The use of 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone in laboratory experiments has several advantages, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier and act on the central nervous system. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
未来方向
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Further research is needed to investigate its efficacy and safety in clinical trials, as well as to elucidate its mechanism of action and potential side effects. Additionally, the development of novel 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological diseases.
合成方法
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a multi-step reaction sequence that involves the condensation of 3,4-dimethoxyaniline with methyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been widely used as a research tool in the field of neuroscience to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor subtype, which is involved in synaptic plasticity, learning, and memory formation.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-16(11-8-9-14(21-2)15(10-11)22-3)18-13-7-5-4-6-12(13)17(19)20/h4-10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPCTVGCUJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6012491.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)

